molecular formula C11H10BrNO2S B2355933 4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione CAS No. 344266-18-8

4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione

Cat. No. B2355933
CAS RN: 344266-18-8
M. Wt: 300.17
InChI Key: CKKVPHLSQOYERV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione (4-BPMT) is an organic compound with a wide range of applications in scientific research. It is an important building block for many synthetic organic compounds and has been used in a variety of biochemical and physiological studies. 4-BPMT is a compound with unique chemical and physical properties, making it an ideal candidate for a range of applications in the laboratory.

Scientific Research Applications

Organic Synthesis

4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione: is a versatile compound in organic synthesis. It can be used as a building block for the synthesis of various heterocyclic compounds . The bromophenyl group in particular makes it a useful precursor for further functionalization through palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is valuable for the development of new therapeutic agents. Its core structure is similar to that found in some biologically active molecules, suggesting potential applications in drug discovery . For instance, modifications of this compound could lead to the synthesis of novel small-molecule inhibitors for various targets, such as enzymes or receptors involved in disease pathways.

Antimicrobial Research

Compounds containing the thiomorpholine dione structure have shown promise in antimicrobial research. They can be used as scaffolds for synthesizing new antimicrobial agents, potentially offering a new line of defense against resistant bacterial strains . The bromophenyl group can be further modified to enhance the antimicrobial activity of these compounds.

Antioxidant Activity

The structural components of 4-(4-Bromophenyl)-2-methyl-3,5-thiomorpholinedione may contribute to antioxidant activity. This activity is crucial in the development of compounds that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .

Enzyme Inhibition

This compound could serve as a lead structure for the design of enzyme inhibitors. The presence of the bromophenyl group allows for the introduction of additional functional groups that can interact with the active sites of enzymes, potentially leading to the development of new treatments for diseases where enzyme regulation is a therapeutic strategy .

properties

IUPAC Name

4-(4-bromophenyl)-2-methylthiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKVPHLSQOYERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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